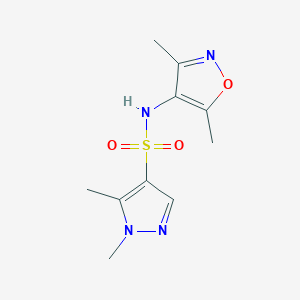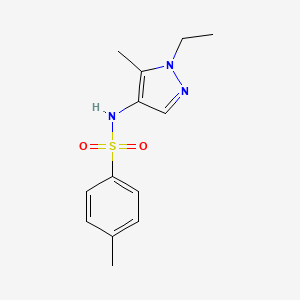![molecular formula C14H17Cl2N3O2S B4366495 2,5-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4366495.png)
2,5-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide
Übersicht
Beschreibung
2,5-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential pharmacological properties. The compound is commonly referred to as DPPB and has been studied for its potential use in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of DPPB is not fully understood. However, research has shown that DPPB can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of these enzymes, DPPB can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DPPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that DPPB can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DPPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that DPPB can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPPB in lab experiments is its potential use in cancer treatment, inflammation, and neurodegenerative diseases. Additionally, DPPB is relatively easy to synthesize and purify. However, one limitation of using DPPB in lab experiments is its limited solubility in water. This can make it difficult to administer DPPB in vivo.
Zukünftige Richtungen
There are several future directions for the study of DPPB. One direction is the development of more potent analogs of DPPB for use in cancer treatment and inflammation. Additionally, the potential use of DPPB in the treatment of neurodegenerative diseases such as Alzheimer's disease should be further explored. Another direction is the development of new methods for administering DPPB in vivo, such as the use of nanoparticles or liposomes. Finally, the potential use of DPPB in combination with other drugs should be explored to determine if it can enhance their pharmacological properties.
Conclusion
In conclusion, DPPB is a chemical compound that has gained significant attention from the scientific community due to its potential pharmacological properties. The synthesis method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propylamine in the presence of a base. DPPB has been studied for its potential use in cancer treatment, inflammation, and neurodegenerative diseases. The mechanism of action of DPPB involves the inhibition of enzymes such as COX-2 and PDE4. DPPB has several biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of inflammation. One advantage of using DPPB in lab experiments is its potential use in various fields, while one limitation is its limited solubility in water. Finally, future directions for the study of DPPB include the development of more potent analogs, the exploration of new methods for administering DPPB in vivo, and the potential use of DPPB in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
DPPB has been studied for its potential use in cancer treatment. Research has shown that DPPB can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DPPB has also been studied for its anti-inflammatory properties. Studies have shown that DPPB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DPPB has been studied for its potential use in neurodegenerative diseases such as Alzheimer's disease. Research has shown that DPPB can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2S/c1-10-8-11(2)19(18-10)7-3-6-17-22(20,21)14-9-12(15)4-5-13(14)16/h4-5,8-9,17H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGQEAHXIIPORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366418.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366432.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366441.png)

![2-[(4-amino-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4366457.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366460.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366469.png)
![2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4366475.png)
![5-methyl-2-[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4366479.png)
![2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366487.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366505.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4366510.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4366513.png)